![molecular formula C20H23N7O8 B4332759 3,4,5-TRIMETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE](/img/structure/B4332759.png)
3,4,5-TRIMETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE
Overview
Description
3,4,5-TRIMETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cycloaddition reaction involving hydrazines and 1,3-dicarbonyl compounds.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of acylhydrazines with nitriles under acidic conditions.
Coupling Reactions: The final compound is formed by coupling the pyrazole and oxadiazole intermediates with the trimethoxybenzoyl group using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated peptide synthesizers for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Substitution: The methoxy groups in the trimethoxybenzoyl moiety can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic conditions with catalysts such as sulfuric acid or phosphoric acid are commonly used.
Major Products
Reduction of Nitro Group: Formation of 3-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide.
Substitution of Methoxy Groups: Formation of derivatives with various substituents on the benzoyl ring.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules due to its multiple functional groups .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure .
Medicine
Industry
In industrial chemistry, this compound can be used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxadiazole and pyrazole rings can interact with various binding sites through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1H-pyrazole: Similar in structure but lacks the oxadiazole and trimethoxybenzoyl groups.
1,2,4-Oxadiazole Derivatives: Similar in structure but lacks the pyrazole and trimethoxybenzoyl groups.
Properties
IUPAC Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O8/c1-11-7-16(27(30)31)24-26(11)10-15-23-20(35-25-15)19(29)22-6-5-21-18(28)12-8-13(32-2)17(34-4)14(9-12)33-3/h7-9H,5-6,10H2,1-4H3,(H,21,28)(H,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGDTLGQSIDUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.